BenchChemオンラインストアへようこそ!

Mmp-2/9-IN-1

MMP-2 inhibition MMP-9 inhibition gelatinase selectivity

MMP-2/9-IN-1 (Compound 4a, CAS 2415311-84-9) is a dual inhibitor of matrix metalloproteinase-2 (gelatinase A, MMP-2) and matrix metalloproteinase-9 (gelatinase B, MMP-9), two zinc-dependent endopeptidases that degrade type IV collagen and other extracellular matrix components. It is frequently employed as a chemical probe in oncology research to interrogate the role of gelatinases in tumor cell invasion, metastasis, and apoptosis.

Molecular Formula C14H16IN7S
Molecular Weight 441.30 g/mol
Cat. No. B12416200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmp-2/9-IN-1
Molecular FormulaC14H16IN7S
Molecular Weight441.30 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NN=CC2=CC=C(C=C2)I)C(=NN=C(N)N)C
InChIInChI=1S/C14H16IN7S/c1-8-12(9(2)20-21-13(16)17)23-14(19-8)22-18-7-10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H,19,22)(H4,16,17,21)/b18-7+,20-9+
InChIKeyJRZPVQQAKYFXGY-ISUCCWLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why MMP-2/9-IN-1 Remains a Critical Pharmacological Tool for Dissecting Gelatinase-Driven Tumor Progression


MMP-2/9-IN-1 (Compound 4a, CAS 2415311-84-9) is a dual inhibitor of matrix metalloproteinase-2 (gelatinase A, MMP-2) and matrix metalloproteinase-9 (gelatinase B, MMP-9), two zinc-dependent endopeptidases that degrade type IV collagen and other extracellular matrix components [1]. It is frequently employed as a chemical probe in oncology research to interrogate the role of gelatinases in tumor cell invasion, metastasis, and apoptosis. Structurally, it belongs to the non-hydroxamate class of MMP inhibitors, a feature that distinguishes it from earlier hydroxamate-based ligands such as Batimastat and Marimastat and carries implications for selectivity and metalloenzyme cross-reactivity profiles .

The MMP-2/9 Inhibitor Class Is Not Interchangeable: Why MMP-2/9-IN-1 Offers a Distinct Profile for Evidence-Based Selection


The gelatinase inhibitor landscape is fragmented by substantial differences in MMP-2/MMP-9 potency ratio, selectivity over off-target MMPs (especially MMP-1, MMP-3, MMP-7, and MMP-14), zinc-binding modality (hydroxamate vs. non-hydroxamate), and oral bioavailability [1]. For instance, the frequently cited comparator BPHA (MMP-2/MMP-9 Inhibitor II) exhibits a nearly equipotent profile across MMP-2, MMP-9, and MMP-14 (IC50 12–17 nM), making it unsuitable for experiments requiring MMP-14 discrimination . Conversely, SB-3CT (MMP-2/MMP-9 Inhibitor IV) shows a pronounced >40-fold selectivity window favoring MMP-2 over MMP-9, which is opposite to MMP-2/9-IN-1's balanced dual inhibition . Substituting MMP-2/9-IN-1 with another gelatinase inhibitor without verifying the specific inhibition fingerprint therefore risks confounding experimental readouts and invalidating cross-study comparisons.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of MMP-2/9-IN-1 from Its Closest Gelatinase Inhibitor Comparators


Balanced Sub-Nanomolar Dual MMP-2/MMP-9 Inhibition vs. Skewed Profiles of SB-3CT and BPHA

In a recombinant enzyme assay, MMP-2/9-IN-1 inhibited MMP-2 and MMP-9 with IC50 values of 56 nM and 38 nM respectively, yielding a MMP-9/MMP-2 selectivity ratio of approximately 1.5-fold [1]. This near-equipotent dual profile is in direct contrast to SB-3CT, which exhibits a Ki ratio of 1:43 (MMP-2 Ki = 13.9 nM vs. MMP-9 Ki = 600 nM) , and BPHA, which additionally inhibits MMP-14 at 17 nM (within 1.4-fold of its MMP-9 IC50) . The balanced dual inhibition without concomitant MMP-14 activity makes MMP-2/9-IN-1 unique among these probes.

MMP-2 inhibition MMP-9 inhibition gelatinase selectivity IC50 comparison

Functional Cellular Outcomes: Apoptosis Induction Hallmark of MMP-2/9-IN-1 That Is Not Universally Shared Across Gelatinase Inhibitors

MMP-2/9-IN-1 treatment strongly induces cancer cell apoptosis, evidenced by DNA fragmentation, and suppresses cell migration and cell cycle progression in tumor cell models [1]. This pro-apoptotic phenotype is not a generic consequence of gelatinase catalytic inhibition alone; early hydroxamate inhibitors such as Batimastat predominantly exhibit cytostatic rather than apoptotic effects at comparable concentrations . The apoptotic induction by MMP-2/9-IN-1 suggests additional mechanism-of-action dimensions beyond simple active-site Zn²⁺ chelation.

cancer cell apoptosis DNA fragmentation cell migration inhibition phenotypic screening

Non-Hydroxamate Zinc-Binding Chemotype Distinguishes MMP-2/9-IN-1 from Hydroxamate-Based Gelatinase Inhibitors in Selectivity and Off-Target Liability

MMP-2/9-IN-1 is designed as a non-hydroxamate MMP inhibitor, utilizing a triazole-based Mannich base scaffold for zinc coordination [1]. This contrasts with hydroxamate-based inhibitors such as Batimastat, Marimastat, and NNGH, which chelate the catalytic zinc ion via a strong hydroxamic acid moiety . Hydroxamate zinc-binding groups are associated with broader metalloproteinase inhibition (including ADAMs and ADAMTS family members) and poorer selectivity profiles, contributing to musculoskeletal toxicity in clinical trials [2]. The non-hydroxamate design of MMP-2/9-IN-1 is a structural determinant for narrowed selectivity.

zinc-binding group non-hydroxamate MMP selectivity metalloenzyme off-target

Best-Fit Research and Preclinical Application Scenarios for MMP-2/9-IN-1 Based on Validated Differentiation Evidence


Dissecting MMP-2 vs. MMP-9 Functional Contributions in Tumor Cell Invasion Assays When a Balanced Dual Inhibitor Is Required

Researchers designing Matrigel invasion or transwell migration assays with cancer cell lines (e.g., MDA-MB-231, Caco-2) where both MMP-2 and MMP-9 are co-expressed should select MMP-2/9-IN-1 over skewed inhibitors such as SB-3CT (43-fold MMP-2 preference) or MMP-14-cross-reactive BPHA. The balanced IC50 profile (56 nM MMP-2, 38 nM MMP-9) ensures that at a single working concentration (e.g., 100–200 nM), both gelatinases are inhibited to a comparable degree, simplifying dose-response interpretation and enabling cleaner assignment of gelatinase-dependent phenotypes [1]. This avoids the confounding interpretation that arises when one gelatinase remains substantially active under treatment with an unbalanced inhibitor.

Apoptosis-Focused Mechanistic Studies in Oncology Where Gelatinase Inhibition Must Produce Programmed Cell Death Readouts

Programs investigating the link between MMP-2/9 catalytic activity and tumor cell survival pathways should prioritize MMP-2/9-IN-1 because of its demonstrated ability to induce strong apoptosis with DNA fragmentation, a functional hallmark not uniformly observed with earlier hydroxamate inhibitors such as Batimastat, which tend to elicit cytostatic responses [1]. This makes MMP-2/9-IN-1 the appropriate choice for TUNEL assays, caspase-3 activation studies, or sub-G1 flow cytometry analysis in MMP-2/9-expressing cancer models, where a pro-apoptotic inhibitor is required as a positive control or mechanistic probe .

Long-Term In Vivo Oncology Models Requiring Non-Hydroxamate Gelatinase Inhibitors to Mitigate Musculoskeletal Toxicity Risk

Investigators planning chronic oral dosing studies in murine tumor xenograft or metastasis models (e.g., Lewis lung carcinoma, B16 melanoma) should consider MMP-2/9-IN-1 as an alternative to hydroxamate-based inhibitors. The non-hydroxamate zinc-binding scaffold eliminates the strong metal-chelating hydroxamic acid moiety responsible for the musculoskeletal syndrome observed with Batimastat and Marimastat in clinical trials [1]. While direct long-term tolerability data for MMP-2/9-IN-1 are not yet published, the class-level structural rationale supports its preferential selection for in vivo proof-of-concept studies where cumulative metalloproteinase off-target toxicity would otherwise confound therapeutic window assessment .

Quote Request

Request a Quote for Mmp-2/9-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.